molecular formula C6H6N4S B13979330 Thiazolo[5,4-b]pyridine-2,5-diamine

Thiazolo[5,4-b]pyridine-2,5-diamine

Cat. No.: B13979330
M. Wt: 166.21 g/mol
InChI Key: NFEBBPDUBXCRIG-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-2,5-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused thiazole and pyridine ring system, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms within the ring structure contributes to its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine-2,5-diamine typically involves the construction of the thiazole ring followed by its fusion with a pyridine ring. One common method involves the reaction of 2-aminopyridine with a thioamide under acidic conditions to form the thiazole ring. Subsequent cyclization and functionalization steps yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives reacting with nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiazolo[5,4-b]pyridine-2,5-diamine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine: Another fused heterocyclic compound with similar structural features but differing in the position of the thiazole ring fusion.

    Thiazolo[5,4-d]thiazole: A related compound with a thiazole-thiazole fusion, exhibiting different electronic properties.

Uniqueness

Thiazolo[5,4-b]pyridine-2,5-diamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-2,5-diamine

InChI

InChI=1S/C6H6N4S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,7,10)(H2,8,9)

InChI Key

NFEBBPDUBXCRIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)N

Origin of Product

United States

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